Preussomerin L

Description

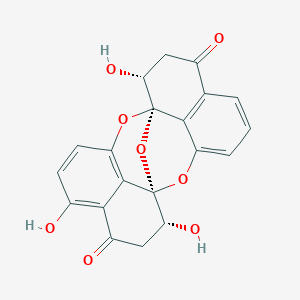

Structure

3D Structure

Properties

Molecular Formula |

C20H14O8 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

(1S,10R,11S,20R)-6,10,20-trihydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |

InChI |

InChI=1S/C20H14O8/c21-9-4-5-13-18-16(9)11(23)7-15(25)20(18)26-12-3-1-2-8-10(22)6-14(24)19(27-13,28-20)17(8)12/h1-5,14-15,21,24-25H,6-7H2/t14-,15-,19-,20-/m1/s1 |

InChI Key |

FBDUCJSKKGUGQB-PBGAUENZSA-N |

Isomeric SMILES |

C1[C@H]([C@]23C4=C(C1=O)C=CC=C4O[C@@]5(O2)[C@@H](CC(=O)C6=C(C=CC(=C56)O3)O)O)O |

Canonical SMILES |

C1C(C23C4=C(C1=O)C=CC=C4OC5(O2)C(CC(=O)C6=C(C=CC(=C56)O3)O)O)O |

Synonyms |

preussomerin L |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Preussomerin L

Fungal Producers of Preussomerins

The production of preussomerins is distributed across several fungal genera and ecological niches, highlighting the diverse sources of these compounds in nature.

The genus Preussia is a significant source of preussomerins. Preussia isomera, for instance, was the source from which the first preussomerin, Preussomerin A, was described. nih.gov Other Preussia species, such as Preussia africana and various Preussia sp. isolates, have also been reported to produce preussomerins. These fungi are typically cultivated using standard mycological media. For example, Microsphaeropsis sp. BCC 3050, another preussomerin producer, has been cultured on PDA and bacto-malt extract broth (MEB). The specific conditions for optimal preussomerin production can vary depending on the fungal species and the target compound.

Endophytic fungi, which live within plant tissues without causing apparent disease, represent a significant reservoir of preussomerin producers. Harmonema dematioides is one such endophytic fungus known to produce preussomerins. Edenia gomezpompae, an endophyte isolated from various plants, has been shown to produce a range of preussomerin-type spirobisnaphthalenes, including preussomerins EG1-EG4 and YT1-YT7. nih.gov The mangrove endophytic fungus Lasiodiplodia theobromae ZJ-HQ1 is another notable producer, yielding chlorinated preussomerins and known analogues like preussomerin K, H, G, and F. nih.gov Importantly, Preussomerin L itself has been reported to be produced by the endophytic fungus Mycelia sterile, isolated from the roots of Atropa belladonna. Endophytic Preussia species have also been found in diverse environments, including Mediterranean plants and Australian dry rainforests.

Beyond terrestrial and endophytic sources, preussomerins have also been isolated from fungi in other environments. A freshwater-derived fungus, YMF 1.01029, has been found to produce preussomerin analogues. Fungi from marine environments, including those associated with mangroves and marine sediments, have also yielded preussomerins and related cytotoxic compounds. Additionally, fungi isolated from leaf-litter, such as Hormonema carpetanum CF-164238, have been identified as producers of preussomerin L. Coprophilous fungi, like Preussia isomera and Sporormiella vexans, were among the earliest identified sources of these compounds. nih.gov Endolichenic fungi, residing within lichen thalli, such as Preussia africana, also contribute to the known sources of preussomerins.

The following table summarizes some of the fungal sources and the preussomerins they are reported to produce:

| Fungal Species / Source | Preussomerins Produced | Reference(s) |

| Preussia isomera | Preussomerin A, Preussomerins A-F | nih.gov |

| Preussia sp. | Preussomerin L, Preussomerin G, Preussomerins | |

| Sporormiella vexans | Preussomerins | nih.gov |

| Edenia gomezpompae | Preussomerins EG1-EG4, YT1-YT7, Preussomerin analogues | nih.gov |

| Lasiodiplodia theobromae ZJ-HQ1 | Chloropreussomerins A and B, Preussomerins K, H, G, F | nih.gov |

| Mycelia sterile | Preussomerins J, K, L | |

| Microsphaeropsis sp. BCC 3050 | Preussomerins E-I, Deoxypreussomerins | |

| Harmonema dematioides | Preussomerins | |

| Hormonema carpetanum CF-164238 | Preussomerin L, Stemphyltoxin III | |

| Unidentified freshwater fungus | Ymf 1029A-E, Preussomerins C, D | |

| Preussia africana | Barceloneric lactone D, Preussomerins A-F, other compounds |

Endophytic Fungal Sources (e.g., Mycelia sterile, Edenia gomezpompae, Lasiodiplodia theobromae)

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of preussomerins from fungal cultures typically begins with the extraction of the compounds from the fungal biomass and the liquid fermentation broth. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of these secondary metabolites. nih.gov

Following the initial extraction, various chromatographic techniques are employed to purify the preussomerins. Silica gel column chromatography is a widely utilized method for the initial fractionation of crude extracts. nih.gov Stepwise elution with solvent gradients, such as mixtures of hexane, dichloromethane, ethyl acetate, acetone, and methanol, is commonly performed to separate compounds based on their polarity. Sephadex LH-20 column chromatography is another technique used in the purification process. nih.gov For higher resolution separation and purification of individual preussomerin analogues, preparative high-performance liquid chromatography (HPLC), often using reversed-phase columns, is employed. Thin-layer chromatography (TLC) is frequently used to monitor the separation progress during column chromatography and to check the purity of fractions.

Strategies for Enhancing Preussomerin L Production in Cultured Fungi

Enhancing the production of secondary metabolites like Preussomerin L in fungal cultures is a crucial aspect for research and potential applications. Several strategies are explored to optimize the yield of these compounds. Optimization of the culture medium composition and fermentation conditions, such as temperature, pH, and incubation time, is a fundamental approach to improve metabolite production.

Elicitation, which involves adding specific molecules to the culture medium to trigger or increase the biosynthesis of secondary metabolites, has shown promise in related studies. For example, oligosaccharides derived from the host plant have been found to enhance the production of spirobisnaphthalenes, a class of compounds structurally related to preussomerins, in endophytic fungi. This suggests that similar elicitation strategies could potentially be applied to enhance Preussomerin L production.

Co-culturing different fungal strains can also lead to increased chemical diversity and potentially induce the production of compounds that are not produced in monoculture, which might include enhanced preussomerin production. Chemical epigenetic modification is another emerging strategy being investigated for enhancing secondary metabolite production in endophytic fungi. Furthermore, advances in genetic engineering techniques, including genome mining and tools like CRISPR-Cas9, offer potential avenues for manipulating the biosynthetic gene clusters responsible for preussomerin synthesis to improve yields.

Biosynthetic Pathway Elucidation of Preussomerin L

Proposed General Biosynthetic Routes for Spirobisnaphthalenes

General biosynthetic pathways for spirobisnaphthalenes often involve the dimerization of substituted naphthalene (B1677914) precursors. nih.govcapes.gov.br These precursors are typically derived from the polyketide pathway. One prominent route involves the oxidative coupling of naphthalene units, leading to the formation of the spiro linkage. nih.govresearchgate.net Studies using isotopic labeling have provided evidence for the polyketide origin of both naphthalene units in spirobisnaphthalenes. capes.gov.brnih.gov The dimerization step is considered crucial and is often catalyzed by oxidative enzymes. nih.govresearchgate.net Proposed pathways suggest that different types of spirobisnaphthalenes, including preussomerins, spiroxins, and deoxypreussomerins, may arise from common intermediates with variations in late-stage modifications. nih.govrsc.org

Detailed Analysis of the 1,8-Dihydroxynaphthalene (DHN) Polyketide Pathway Involvement

The 1,8-dihydroxynaphthalene (DHN) polyketide pathway is strongly implicated in the biosynthesis of Preussomerin L and other spirobisnaphthalenes. nih.govcapes.gov.bramericanelements.comnih.gov This pathway is well-known for producing DHN-melanin, a pigment found in many fungi. capes.gov.brnih.govresearchgate.net Research has shown a connection between the biosynthesis of spirobisnaphthalenes and the DHN pathway, often demonstrated through the use of inhibitors like tricyclazole, which block DHN melanin (B1238610) biosynthesis and also affect spirobisnaphthalene production. capes.gov.brnih.gov The DHN pathway typically starts with acetyl-CoA and malonyl-CoA, which are iteratively condensed by a polyketide synthase (PKS) to form a naphthazarin intermediate, 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). researchgate.net This intermediate then undergoes a series of reductions and dehydrations to yield 1,8-dihydroxynaphthalene (DHN). nih.govresearchgate.net DHN or a related intermediate from this pathway is considered a key precursor for the dimerization and subsequent steps leading to spirobisnaphthalenes. capes.gov.brnih.govresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

Elucidation of the specific enzymes involved in Preussomerin L biosynthesis is an ongoing area of research. Studies on the biosynthesis of related palmarumycin-type spirobisnaphthalenes have identified key enzymes within biosynthetic gene clusters. For instance, cytochrome P450 enzymes (e.g., PalA and PalB) and short-chain dehydrogenases/reductases (e.g., PalC) have been shown to play crucial roles in the oxidative dimerization of DHN and subsequent modifications, such as hydroxylation and epoxide reduction. researchgate.netnih.gov PalA, a multifunctional P450, is particularly important for catalyzing the oxidative dimerization of 1,8-dihydroxynaphthalene to form the spiroketal linkage and a 2,3-epoxy group. researchgate.netresearchgate.netnih.gov PalB is involved in installing a hydroxyl group at the C-5 position, a common feature in many spirobisnaphthalenes. researchgate.netnih.gov PalC is a versatile enzyme catalyzing multiple reduction and dehydrogenation reactions. researchgate.netnih.gov An FAD-dependent oxidoreductase, PalD, has also been identified as functioning in 1-dehydrogenation. researchgate.netnih.gov While these enzymes have been characterized in palmarumycin biosynthesis, homologous enzymes are likely involved in the formation of Preussomerin L, given the structural similarities.

Genetic Engineering Approaches for Pathway Manipulation (e.g., CRISPR/Cas9-based methodologies)

Genetic engineering techniques, particularly CRISPR/Cas9-based methodologies, have become valuable tools for investigating and manipulating the biosynthetic pathways of natural products like Preussomerin L. americanelements.comnih.govresearchgate.netresearchgate.net These techniques allow for targeted gene disruption, deletion, or modification within the fungal genomes responsible for producing these compounds. By disrupting specific genes encoding putative biosynthetic enzymes, researchers can assess the role of these enzymes in the pathway and identify the intermediates that accumulate. nih.govresearchgate.net For example, CRISPR/Cas9 has been successfully used to disrupt polyketide synthase genes suspected to be involved in preussomerin biosynthesis in fungi like Edenia gomezpompae. nih.govresearchgate.netresearchgate.net Such gene disruptions have led to the loss of preussomerin production, confirming the involvement of the targeted genes and providing insights into the early steps of the pathway. nih.govresearchgate.net The development of efficient CRISPR/Cas9 systems for fungi that are traditionally difficult to manipulate genetically has significantly advanced the study of spirobisnaphthalene biosynthesis. researchgate.netresearchgate.net

Chemoenzymatic and Combinatorial Biosynthesis for Preussomerin L Analogues

Chemoenzymatic synthesis and combinatorial biosynthesis offer powerful strategies for generating analogues of natural products like Preussomerin L. Chemoenzymatic synthesis combines chemical synthesis steps with enzyme-catalyzed reactions, leveraging the high selectivity and efficiency of enzymes for specific transformations. mdpi.comnih.govfrontiersin.orgrsc.org This approach can be used to synthesize complex molecules or introduce specific modifications that are challenging to achieve through purely chemical methods. mdpi.comrsc.org Combinatorial biosynthesis involves the genetic manipulation of biosynthetic gene clusters or the co-expression of genes from different pathways in a host organism to produce novel or hybrid compounds. anr.frresearchgate.netnih.gov By swapping or modifying genes encoding enzymes involved in different steps of the spirobisnaphthalene pathway, researchers can potentially generate a library of Preussomerin L analogues with altered structures. anr.frnih.gov While specific examples of chemoenzymatic or combinatorial biosynthesis directly applied to Preussomerin L are less extensively documented compared to other natural product families, these approaches hold significant potential for exploring the structural diversity and biological activities of preussomerin-type compounds. anr.frresearchgate.net Studies on the synthesis of spirobisnaphthalenes, including non-biomimetic routes, highlight the chemical feasibility of constructing the core structure and introducing variations. scite.ainih.gov Combining such chemical expertise with enzymatic steps or genetic manipulation of the biosynthetic machinery could lead to the production of novel Preussomerin L analogues.

Structure Activity Relationship Sar Investigations of Preussomerin L and Its Analogues

Analysis of Structural Motifs Contributing to Biological Effects

The core spirobisnaphthalene skeleton is considered an important structural feature for the biological activities observed in preussomerins, including nematicidal activity researchgate.net. Preussomerins exhibit varied patterns of hydroxylation, oxidation, and unsaturation across their structures researchgate.net. These variations in functional groups and their positions contribute significantly to the distinct biological profiles observed among different preussomerin analogues. For instance, the presence of a bis-spirobisnaphthalene pharmacophore appears to be important for high nematocidal activity compared to simpler naphthalenone metabolites researchgate.net. While specific structural motifs critical for the activity of Preussomerin L itself are not extensively detailed in the provided search results, studies on related preussomerins highlight the significance of specific functional groups and their placement on the spirobisnaphthalene core.

Impact of Core Spirobisnaphthalene Skeleton Modifications on Activity Profiles

Modifications to the core spirobisnaphthalene skeleton can profoundly impact the activity profiles of preussomerin analogues. The fundamental framework, consisting of two naphthalene (B1677914) moieties linked by a spiroketal carbon, is central to their biological properties . While direct studies on modifications specifically to the Preussomerin L skeleton are not detailed, research on other preussomerins demonstrates the sensitivity of biological activity to skeletal alterations. For example, comparisons between bis-spirobisnaphthalene metabolites and naphthalenones suggest that the intact spirobisnaphthalene system is crucial for enhanced nematicidal activity researchgate.net. The elaborate range of hydroxylation, oxidation, and unsaturation patterns on this core contributes to the diverse activities observed researchgate.net.

Role of Functional Group Derivatization (e.g., halogenation, alkylation, dealkylation) on Biological Engagement

Functional group modifications on the preussomerin scaffold have been shown to influence their biological engagement. Studies on chlorinated preussomerins, such as chloropreussomerins A and B, have indicated that a chlorine group at the C-2 position is important for cytotoxicity acs.org. Additionally, the presence of a ketone carbonyl group at C-1 of ring A has been found to be more favorable for cytotoxic activity compared to a hydroxyl group at that position in certain preussomerin analogues acs.org. Research on Preussomerin EG1 and its acetylated derivatives suggests that the presence or absence of a double bond and the nature of substituents (hydroxyl, methoxy, acetyl) at specific carbons (e.g., C-3' and C-9) can affect antifungal activity psu.edu. While specific derivatization studies on Preussomerin L are not detailed, these findings from related analogues underscore the critical role of functional group modifications in modulating the biological activities of preussomerins.

Stereochemical Influences on Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral natural compounds, influencing target binding, metabolism, and distribution mdpi.comnih.govchimia.ch. Preussomerins, possessing a spiroketal center and other potential stereogenic centers, exist as stereoisomers. The absolute configuration of Preussomerin A has been determined by X-ray diffraction, and it is suggested that other preussomerins with similar optical rotation properties likely share the same absolute stereochemistry pitt.edu. Enantioselective synthetic approaches to preussomerins highlight the importance of controlling the stereochemistry at the spiroacetal center for achieving specific isomers researchgate.net. Although specific data on the stereochemical influence on the activity of Preussomerin L is not provided, the general principle that stereochemistry significantly impacts the potency and pharmacological profile of chiral molecules is well-established in medicinal chemistry mdpi.comnih.govchimia.ch. Differences in stereochemistry can lead to variations in activity, even potentially affecting uptake mechanisms mdpi.com.

Based on the available information, Preussomerin L has been reported to exhibit weak nematicidal activity against Bursaphelenchus xylophilus at a concentration of 200 µg/mL after 24 hours mdpi.com.

Here is a summary of the reported activity for Preussomerin L:

| Compound | Activity Tested | Concentration | Result | Citation |

| Preussomerin L | Nematicidal | 200 µg/mL (24 hours) | Weak activity | mdpi.com |

Mechanistic Elucidation of Preussomerin L Biological Activities

Investigations into Cellular and Molecular Targets

Understanding the specific cellular and molecular components that Preussomerin L interacts with is crucial for elucidating its biological activities. Molecular targets are specific molecules within cells, such as proteins or nucleic acids, that play key roles in cellular processes and can be modulated by external substances . These targets are integral to cell signaling pathways, influencing functions like growth, division, metabolism, and apoptosis . Identifying these targets provides insight into disease mechanisms and facilitates rational drug design . Research into the cellular and molecular targets of various compounds often involves techniques aimed at identifying proteins or pathways that are affected by the compound's presence mdpi.com. While specific studies solely focused on the direct cellular and molecular targets of Preussomerin L are limited in the provided search results, the investigation into its various biological activities (antiproliferative, antimicrobial, enzyme inhibition, anti-inflammatory, nematicidal, and antioxidant) inherently involves the study of the cellular and molecular pathways it influences. For instance, studies on antiproliferative effects examine alterations in cell proliferation, viability, and potentially cell cycle progression, all of which are regulated by specific cellular and molecular machinery nih.govmdpi.com. Similarly, enzyme inhibition studies directly identify molecular targets (enzymes) with which Preussomerin L interacts researchgate.net.

Mechanisms of Antiproliferative Effects in Cellular Models

Preussomerin L and related naphthoquinone spiroketals have demonstrated antiproliferative properties against various human cancer cell lines researchgate.net. Studies on related compounds, such as preussin (B1679086) (a marine fungal metabolite), have provided insights into potential mechanisms. Preussin has been shown to decrease cell proliferation in triple-negative breast cancer cell lines (MDA-MB-231) in both 2D and 3D culture models nih.gov. At concentrations of 25 and 35 µM, preussin significantly reduced cell proliferation in monolayer cultures nih.gov. While the effect was slightly lower in 3D cultures, a decrease in proliferation was still observed nih.gov. Further investigations into preussin's effects included evaluating its impact on cell viability and migration nih.govmdpi.com. Preussin at 50 µM decreased cell viability in several breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) and a non-tumor cell line (MCF12A) in 2D culture mdpi.com. At 100 µM, it decreased viability in all tested cell lines mdpi.com. In 3D culture, preussin at 50 µM showed a significant effect on cell viability in MCF7 and MCF12A cell lines mdpi.com. Preussin also decreased cell migration in a concentration-dependent manner in MDA-MB-231 cells nih.gov. Although these findings are for preussin, they suggest that related preussomerins like Preussomerin L may exert their antiproliferative effects by influencing cellular processes such as proliferation, viability, and migration.

Molecular Basis of Antimicrobial Action (Antibacterial, Antifungal)

Spirobisnaphthalenes, including preussomerins, exhibit antibacterial and antifungal activities researchgate.net. The mechanisms of action for antimicrobial compounds can involve various targets within microbial cells, such as inhibiting cell wall synthesis, altering cell membrane permeability, disrupting metabolism, or inhibiting nucleic acid and protein synthesis nih.gov. While the specific molecular basis of Preussomerin L's antimicrobial action is not explicitly detailed in the provided results, related spirobisnaphthalenes have shown activity against various fungi and bacteria researchgate.net. For example, preussomerin D has been reported to be active against fungi such as Bipolaris maydis, Cochliobolus sativus, and Fusarium verticillioides, and bacteria including Bacillus subtilis, Bacillus laterosporus, and Staphylococcus aureus researchgate.net. The antifungal activity of other spirobisnaphthalene derivatives has also been evaluated, showing varying levels of effectiveness against different fungal species researchgate.net. Essential oils, which contain various bioactive compounds, have also been studied for their antimicrobial effects, with mechanisms potentially involving the disruption of biomolecule structures and induction of oxidative stress mdpi.commdpi.com. Further research is needed to specifically delineate the molecular targets and pathways through which Preussomerin L exerts its antibacterial and antifungal effects.

Enzyme Inhibition Studies (e.g., Farnesyl-protein transferase, DNA gyrase, Topoisomerase II, Thioredoxin reductase)

Preussomerins and related spirobisnaphthalenes have been identified as inhibitors of several key enzymes, suggesting these enzymes as molecular targets for their biological activities researchgate.net. Some of these compounds have been found to be novel inhibitors of farnesyl-protein transferase, DNA gyrase, topoisomerase II, and thioredoxin reductase researchgate.net.

Farnesyl-protein transferase (FPTase): Inhibition of FPTase is a known mechanism for interfering with cell growth and signaling pathways, particularly those involving Ras proteins researchgate.net.

DNA gyrase and Topoisomerase II: These enzymes are crucial for DNA replication, transcription, and organization in both prokaryotic and eukaryotic cells wikipedia.orgcreative-diagnostics.com. DNA gyrase is a primary target for some antibacterial agents, while topoisomerase II is a target for various antineoplastic drugs wikipedia.orgcreative-diagnostics.comdrugbank.com. Inhibitors can block the enzyme's action or stabilize DNA-enzyme complexes, leading to DNA breaks and cell death wikipedia.org. DNA gyrase in bacteria is an A2B2 tetramer that introduces negative supercoils into DNA, and its inhibition can significantly reduce cell survival creative-diagnostics.com. Topoisomerase II inhibitors can block the transfer of phosphodiester bonds or inactivate the enzyme through other mechanisms nih.gov.

Thioredoxin reductase: This enzyme is part of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is involved in cell proliferation and survival dtic.mil. Inhibition of thioredoxin reductase can lead to increased oxidative stress and disruption of cellular processes dtic.mil.

The identification of Preussomerin L and its analogs as inhibitors of these diverse enzymes highlights their potential to interfere with fundamental cellular processes across different organisms researchgate.net.

Mechanistic Insights into Nematicidal Activity

Preussomerin L has shown nematicidal activity, albeit weak, against the pine wood nematode Bursaphelenchus xylophilus researchgate.net. Related preussomerins, such as preussomerin D, exhibited more potent nematicidal effects against this nematode researchgate.net. The mechanisms by which natural products exert nematicidal activity can vary. Some compounds may disrupt the structure of biomolecules or induce depolarization of mitochondrial membranes in nematodes mdpi.com. Others might interfere with essential enzymes like acetylcholinesterase or induce oxidative stress mdpi.com. Certain plant extracts with nematicidal properties are thought to release phenolic and other secondary metabolites that are toxic to nematodes researcherslinks.com. Volatile organic compounds produced by some microorganisms have also demonstrated nematicidal activity through various mechanisms nih.gov. While the precise mechanism of Preussomerin L's nematicidal action requires further investigation, its structural similarity to other nematicidal spirobisnaphthalenes suggests potential interactions with biological targets essential for nematode survival or function.

Cellular and Biochemical Pathways of Antioxidant Action

Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance mdpi.comnih.gov. While direct evidence for Preussomerin L's antioxidant mechanism is not provided, the general mechanisms of antioxidant action involve various cellular and biochemical pathways. Endogenous antioxidant defense systems include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which detoxify reactive species mdpi.commdpi.com. Glutathione (GSH) is another key endogenous antioxidant that can directly react with oxidants and is recycled by glutathione reductase (GR) mdpi.comnih.gov. Exogenous antioxidants, such as polyphenols and vitamins, can act by directly scavenging ROS, upregulating endogenous antioxidant enzymes, and modulating signaling pathways like NF-κB nih.gov. The Nrf2-Keap1 pathway is a significant transcriptional response involved in regulating antioxidant gene expression nih.gov. Antioxidant compounds can influence lipid metabolism, reduce inflammation, and preserve cellular function by restoring redox balance nih.gov. Further studies are needed to determine if Preussomerin L exhibits antioxidant activity and, if so, through which specific cellular and biochemical pathways it exerts this effect.

Advanced Research Techniques and Methodologies Applied to Preussomerin L

High-Resolution Spectroscopic Methods for Structural Assignment (NMR, Mass Spectrometry)

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for the structural elucidation of natural products like Preussomerin L. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. Techniques such as 1D NMR (¹H and ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for assigning the positions of atoms and their relationships core.ac.ukbtiscience.org. For instance, COSY correlations help establish connections between adjacent protons, while HMBC correlations reveal correlations between protons and carbons separated by multiple bonds, aiding in the identification of the carbon skeleton and the placement of functional groups acs.org. The chemical shifts observed in NMR spectra are highly dependent on the electronic environment of the nuclei, providing valuable structural information embl-hamburg.de.

Mass spectrometry, especially high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), complements NMR by providing the molecular weight and elemental composition of the compound researchgate.net. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting ions, providing insights into substructures and fragmentation pathways slu.se. The combination of NMR and MS data allows for the accurate determination of the planar structure of complex molecules such as Preussomerin L researchgate.netresearchgate.net.

Research on preussomerin analogues has extensively utilized these techniques. For example, the structures of new preussomerin analogues have been determined by analyzing their NMR and MS data, often by comparison with data from known preussomerins researchgate.netresearchgate.net.

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, X-ray Diffraction)

Determining the absolute configuration of chiral molecules like Preussomerin L is critical for understanding their biological activity, as different enantiomers can exhibit vastly different effects. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy and X-ray Diffraction (XRD), are indispensable for this purpose mdpi.com.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum, characterized by Cotton effects (CEs), is highly sensitive to the three-dimensional structure and absolute configuration of the molecule mdpi.com. Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers using quantum chemical methods (e.g., DFT calculations) is a common approach to assign absolute configuration acs.orgmdpi.com. For Preussomerin L or its analogues, experimental ECD data showing characteristic negative CEs at specific wavelengths have been compared to theoretical calculations to establish their absolute configuration acs.org.

Single-crystal X-ray diffraction is considered the most definitive method for determining absolute configuration, provided suitable crystals can be obtained mdpi.com. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise 3D arrangement of atoms, including their absolute stereochemistry, can be determined mdpi.comxtalpi.com. This method relies on the anomalous scattering effect of atoms mdpi.com. For preussomerin analogues, single-crystal X-ray diffraction has been used to confirm absolute configurations, with parameters like the Flack parameter or Hooft parameter providing a measure of the confidence in the assignment acs.orgresearchgate.net.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling play a significant role in understanding the properties and potential biological activities of compounds like Preussomerin L, particularly in predicting and analyzing their interactions with biological targets upc.edu. These methods encompass a range of techniques, including quantum mechanics, molecular mechanics, molecular dynamics simulations, and molecular docking upc.edusarjournal.com.

Molecular modeling can be used to predict the stable conformations of Preussomerin L, which is important for understanding its behavior in solution and its ability to bind to targets mdpi.comupc.edu. Computational methods, such as Density Functional Theory (DFT), are used for calculating electronic properties and optimizing molecular geometries kallipos.gr.

Molecular docking simulations are employed to predict the binding modes and affinities of small molecules (ligands) to target proteins upc.edusarjournal.comnih.gov. While specific studies detailing the molecular docking of Preussomerin L with particular protein targets were not extensively highlighted in the search results, the general application of these techniques in natural product research involves simulating how a compound might interact with potential biological targets (e.g., enzymes, receptors) to exert its observed effects upc.edunih.gov. This can help researchers hypothesize mechanisms of action and guide the design of further biological experiments upc.edu.

Cell-Based and Biochemical Assay Development for Activity Profiling

Cell-based and biochemical assays are essential for evaluating the biological activities of natural products like Preussomerin L and profiling their effects ontosight.aiacs.orgresearchgate.netresearchgate.netsciepub.commdpi.com. These assays provide experimental data on how the compound interacts with biological systems at the cellular or molecular level.

Biochemical assays typically involve isolated enzymes or proteins and are used to measure the direct effect of a compound on the activity of a specific molecular target promega.com.auconceptlifesciences.com. These assays are often used in the early stages of drug discovery due to their cost-effectiveness and suitability for high-throughput screening conceptlifesciences.com. Examples include enzyme inhibition assays or binding assays promega.com.auconceptlifesciences.com.

Cell-based assays, on the other hand, use live cells to assess the compound's effects in a more complex biological context precisionformedicine.comnih.gov. These assays can measure various cellular responses, such as cytotoxicity, cell proliferation, apoptosis, cytokine release, or changes in gene expression precisionformedicine.combiorxiv.org. For Preussomerin L, cell-based assays have been used to evaluate its cytotoxic properties against various cancer cell lines acs.orgresearchgate.netresearchgate.net. Studies have reported IC₅₀ values indicating the concentration at which Preussomerin L or its analogues inhibit cell growth by 50% researchgate.netresearchgate.net. For example, some preussomerin analogues have shown moderate to significant cytotoxicity against cell lines like HepG2 (hepatoma cells) researchgate.netresearchgate.net.

Furthermore, Preussomerin L has been reported to exhibit antibacterial and antifungal activities ontosight.aisciepub.com. Biochemical or cell-based assays relevant to these activities, such as minimum inhibitory concentration (MIC) determinations against bacterial or fungal strains, would be employed to quantify these effects sciepub.comresearchgate.net.

Application of "-Omics" Technologies in Fungal Metabolite Research

"-Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly applied in fungal research to gain a comprehensive understanding of their biology, including the production of secondary metabolites like preussomerins mdpi.comresearchgate.netresearchgate.net.

Metabolomics, the global analysis of metabolites in a biological system, is particularly relevant to the study of fungal secondary metabolites mdpi.comresearchgate.netnih.gov. By analyzing the metabolic profiles of fungi, researchers can identify and quantify the diverse array of compounds they produce under different conditions mdpi.comresearchgate.net. This can help in the discovery of new preussomerins, understanding their biosynthetic pathways, and optimizing their production mdpi.comresearchgate.netmdpi.com. Advanced analytical systems, particularly hyphenated liquid chromatography/mass spectrometry (LC/MS), are crucial for the detection and characterization of these metabolites in complex fungal extracts mdpi.com.

While specific applications of "-omics" technologies directly focused on the biosynthesis or regulation of Preussomerin L were not detailed in the provided search results, the broader field of fungal metabolomics and the integration of multi-omics approaches are recognized as powerful tools for exploring the vast biosynthetic potential of fungi and discovering new bioactive compounds mdpi.comresearchgate.netresearchgate.netnih.gov. These technologies can help elucidate the genetic and enzymatic machinery involved in preussomerin biosynthesis and identify factors influencing their production mdpi.comresearchgate.net.

Data Tables

Based on the search results, some quantitative data on biological activity (cytotoxicity) of preussomerin analogues were found.

Table 1: Cytotoxicity of Selected Preussomerin Analogues Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Preussomerin D (7) | HepG2 | 3.0 ± 0.2 | researchgate.net |

| Compound 1 | HepG2 | 8.4 ± 2.1 | researchgate.net |

| Compound 1 | A549 | 5.9 - 8.9 | researchgate.net |

| Compound 1 | MCF-7 | 5.9 - 8.9 | researchgate.net |

| Compound 2 | A549 | 5.9 - 8.9 | researchgate.net |

| Compound 2 | MCF-7 | 5.9 - 8.9 | researchgate.net |

| Compounds 4-7 | A549 | 2.5 - 9.4 | researchgate.net |

| Compounds 4-7 | HepG2 | 2.5 - 9.4 | researchgate.net |

| Compounds 4-7 | MCF-7 | 2.5 - 9.4 | researchgate.net |

Note: "Compound 1" and "Compound 2" refer to chloropreussomerins A and B, respectively, as described in source acs.org and researchgate.net. "Compounds 4-7" refer to a group of preussomerin analogues tested in source researchgate.net. Preussomerin D is compound 7 in source researchgate.net and researchgate.net.

Table 2: Antibacterial Activity of Selected Preussomerin Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Compounds 1, 2, 5-7, 11 | Staphylococcus aureus | 1.6 - 13 | researchgate.net |

Note: "Compounds 1, 2, 5-7, and 11" refer to specific preussomerin analogues tested in source researchgate.net.

Future Perspectives and Research Opportunities for Preussomerin L

Exploration of Unidentified Biological Activities and Therapeutic Potential (beyond current applications)

Current research indicates that Preussomerin L possesses antimicrobial, antioxidant, and cytotoxic activities sciepub.comresearchgate.netontosight.ai. Future research should focus on exploring other potential biological activities that have not yet been thoroughly investigated. This could include, but is not limited to, antiviral, anti-inflammatory, antiparasitic, or immunomodulatory effects researchgate.netmdpi.com. Given its cytotoxic effects on certain cancer cell lines, further investigation into its potential as an anticancer agent, including the types of cancers it might be effective against and its efficacy in more complex in vitro (e.g., 3D cell cultures) and in vivo models, is warranted ontosight.ainih.gov. Additionally, exploring its potential in treating age-related diseases, potentially as a senolytic compound, could be a promising avenue, as suggested for related preussomerin C nih.govdntb.gov.ua. Research into its activity against specific agricultural pathogens, such as plant-parasitic nematodes or fungi, also presents a potential application area researchgate.netcabidigitallibrary.orgmdpi.com.

Advanced Biosynthetic Pathway Engineering for Diversified Preussomerin Production

Preussomerin L is produced by fungi sciepub.comresearchgate.netontosight.ai. Understanding and engineering the biosynthetic pathway responsible for its production, as well as that of its analogues, offers a powerful approach to obtaining diversified preussomerin structures researchgate.netmanchester.ac.ukdtu.dk. Future research should aim to fully elucidate the genes and enzymes involved in the biosynthesis of Preussomerin L. researchgate.netdtu.dk With this knowledge, advanced biosynthetic engineering techniques, such as CRISPR-Cas9 gene editing and the use of heterologous expression systems, can be employed to enhance the production of Preussomerin L, create novel preussomerin analogues with potentially improved activities, or produce hybrid compounds manchester.ac.ukdtu.dk. This could involve modifying existing pathways or introducing genes from other preussomerin-producing organisms manchester.ac.uk.

Development of Novel and Efficient Synthetic Routes for Complex Analogues

While biosynthetic approaches are valuable, chemical synthesis provides a controlled method for producing Preussomerin L and, importantly, for generating complex analogues that may not be accessible through biological methods alone nih.govmdpi.com. Although a total synthesis of racemic Preussomerin L has been reported, developing more efficient, scalable, and stereoselective synthetic routes remains a key challenge and opportunity nih.govmdpi.com. Future research should focus on innovative synthetic strategies that allow for the facile introduction of diverse functional groups and modifications at specific positions on the preussomerin scaffold mdpi.com. This would enable the creation of libraries of analogues for structure-activity relationship (SAR) studies, helping to identify the structural features crucial for specific biological activities. mdpi.com

In-depth Mechanistic Studies for Comprehensive Target Identification

Although some biological activities of Preussomerin L have been noted, the precise molecular mechanisms of action and the specific biological targets are often not fully understood ontosight.aimdpi.com. Future research is critically needed to perform in-depth mechanistic studies. This involves identifying the proteins or pathways that Preussomerin L interacts with to exert its effects mdpi.com. Techniques such as target identification assays, proteomics, and cell biology studies can be employed to gain a comprehensive understanding of how Preussomerin L functions at the molecular level nih.govdtic.mil. Such studies are crucial for rational drug design and for predicting potential off-target effects.

Overcoming Challenges in Scalable Production for Further Research

Obtaining sufficient quantities of Preussomerin L for extensive biological testing, preclinical studies, and potential therapeutic development is a significant challenge mdpi.com. Natural production from fungal sources may be low, and current synthetic routes may not be easily scalable mdpi.comnih.govmdpi.com. Future research needs to address the challenges in scalable production. This could involve optimizing fungal fermentation conditions, exploring alternative microbial hosts for production, or developing more efficient and cost-effective chemical synthesis methods suitable for larger scales mdpi.comnih.govmdpi.com. Overcoming these production hurdles is essential to facilitate further research and development.

Integration of Artificial Intelligence and Machine Learning in Preussomerin L Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery and development mdpi.comnih.govmednexus.orgresearchgate.netoncodesign-services.com. Future research on Preussomerin L can significantly benefit from the integration of these technologies. AI and ML algorithms can be used to analyze large datasets of preussomerin structures and their associated biological activities to build predictive models for identifying potential new applications or predicting the activity of novel analogues mdpi.comnih.govresearchgate.netoncodesign-services.com. They can also assist in designing novel preussomerin derivatives with desired properties, optimizing biosynthetic pathways, and planning efficient synthetic routes mdpi.comnih.govmednexus.orgoncodesign-services.com. In silico screening using AI could also help identify potential targets or predict toxicity profiles, accelerating the research process mdpi.comresearchgate.net.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Preussomerin L in vitro?

To characterize Preussomerin L, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) for structural elucidation and purity assessment . For functional analysis, bioactivity assays (e.g., antimicrobial or cytotoxic activity tests) should be designed with appropriate controls, such as dose-response curves and comparator compounds. Experimental protocols must adhere to reproducibility standards, including detailed documentation of reaction conditions (solvents, temperatures, catalysts) and validation against literature data .

Q. How can researchers design a robust synthesis protocol for Preussomerin L derivatives, and what are common pitfalls in optimizing reaction yields?

Synthesis protocols should follow stepwise optimization, as demonstrated in the asymmetric total synthesis of Preussomerin EG derivatives . Key steps include stereoselective epoxidation and regioselective reduction, which require careful control of reaction parameters (e.g., catalyst choice, solvent polarity). Common pitfalls include incomplete purification (leading to byproduct interference) and insufficient characterization of intermediates. Methodological rigor involves iterative HPLC or TLC monitoring, cross-referencing spectral data with published benchmarks, and reporting deviations in yield calculations .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for Preussomerin L across different experimental models?

Contradictions often arise from variability in assay conditions (e.g., cell line selection, incubation times) or compound purity. Researchers should:

- Conduct meta-analyses of existing data to identify confounding variables .

- Replicate studies using standardized protocols (e.g., ISO guidelines for cytotoxicity assays).

- Validate compound identity and stability via stability-indicating assays (e.g., accelerated degradation studies under varying pH/temperature) .

- Apply multivariate statistical models to isolate biological effects from experimental noise .

Q. How can computational modeling be integrated with experimental data to predict the mechanistic targets of Preussomerin L?

Advanced approaches include:

- Molecular docking studies to identify potential binding partners using crystal structures of target proteins (e.g., kinases or membrane receptors).

- Pharmacophore mapping to correlate structural motifs of Preussomerin L with known bioactive compounds .

- Network pharmacology analysis to predict off-target effects or synergistic pathways. Experimental validation via knock-out models or competitive binding assays is critical to confirm computational predictions .

Q. What experimental designs are recommended to address discrepancies in the reported stereochemical outcomes of Preussomerin L synthesis?

Discrepancies may stem from variations in chiral catalysts or reaction kinetics. Researchers should:

- Use enantiomerically pure starting materials and verify their configuration via polarimetry or chiral HPLC .

- Employ kinetic resolution techniques (e.g., asymmetric catalysis with transition-metal complexes) to control stereochemistry.

- Cross-validate synthetic products using X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR experiments .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Preussomerin L studies, particularly in multi-laboratory collaborations?

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectral data, chromatograms, and assay protocols .

- Use standardized reference compounds and negative controls in bioassays.

- Publish detailed supplementary materials, including step-by-step synthetic procedures and instrument calibration logs .

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data of Preussomerin L?

- Non-linear regression models (e.g., log-dose vs. response curves) to calculate IC50/EC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Bayesian hierarchical models to account for inter-experimental variability in high-throughput screening .

Data Reporting and Ethical Standards

Q. What are the minimal reporting requirements for Preussomerin L studies to meet peer-review standards?

- Full spectral data (NMR, IR, MS) for novel compounds.

- Purity assessments (e.g., HPLC chromatograms with retention times and peak integration).

- Bioactivity data must include effect size metrics , confidence intervals, and raw datasets .

Q. How should researchers address ethical considerations in preclinical studies involving Preussomerin L?

- Adhere to NIH guidelines for animal welfare and experimental rigor, including randomization, blinding, and power analysis for sample sizes .

- Disclose conflicts of interest and funding sources in compliance with journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.